molecular formula C14H20Cl3N3 B2726495 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride CAS No. 2060053-10-1

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride

Cat. No.: B2726495
CAS No.: 2060053-10-1
M. Wt: 336.69
InChI Key: BUJAVHFLNUNUQC-UHFFFAOYSA-N
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Description

Historical Development of Quinoline-Piperazine Scaffolds in Medicinal Chemistry

The integration of quinoline and piperazine moieties dates to the mid-20th century, when quinolone antibiotics like nalidixic acid demonstrated the therapeutic value of the quinoline core. Piperazine, known for its conformational flexibility and hydrogen-bonding capacity, was later incorporated into fluoroquinolones such as ciprofloxacin to enhance bacterial DNA gyrase inhibition. By the 1980s, derivatives like 2-(1-piperazinyl)quinoline (quipazine) were investigated for central nervous system (CNS) activity, revealing antidepressant and anticonvulsant properties.

The 21st century saw a shift toward hybrid architectures to combat drug resistance. For example, 4-piperazinylquinoline derivatives were optimized for dual antibacterial and antitubercular activity, with substituents at the 6- and 7-positions of quinoline proving critical for potency. Concurrently, 8-substituted quinolines gained attention for their unique steric and electronic profiles, enabling interactions with bacterial enzymes and neuronal receptors inaccessible to earlier analogs.

Pharmacological Significance of Piperazinylmethylquinoline Derivatives

Piperazinylmethylquinoline derivatives exhibit broad-spectrum bioactivity. Antibacterial applications dominate the literature, with compounds like 2,4,6-substituted quinolines conjugated to piperazine sulfonamides showing MIC values as low as 0.03 μM against Mycobacterium tuberculosis. These hybrids disrupt bacterial membrane integrity and inhibit tyrosyl-tRNA synthetase, crippling protein synthesis.

In neuroscience, 3-phenyl-2-piperazinylquinolines demonstrate potent anticonvulsant effects by modulating maximal electroshock seizures (MES) in murine models. The piperazine moiety’s ability to adopt multiple protonation states facilitates blood-brain barrier penetration, making it indispensable for CNS-targeted agents. Notably, 8-[(piperazin-1-yl)methyl]quinoline’s trihydrochloride form improves aqueous solubility, a common limitation of earlier lipophilic quinoline derivatives.

Emergence of 8-[(Piperazin-1-yl)methyl]quinoline as a Research Focus

The 8-position of quinoline offers a sterically accessible site for functionalization, enabling interactions with hydrophobic enzyme pockets. Unlike 2- or 4-piperazinylquinolines, the 8-substituted analog avoids metabolic hotspots associated with hepatic cytochrome P450 oxidation, potentially reducing off-target effects. Recent syntheses of 8-[(piperazin-1-yl)methyl]quinoline trihydrochloride leverage Gould–Jacobs cyclization and Hünig’s base-mediated coupling, achieving yields >75%.

Comparative studies highlight its advantages:

  • Enhanced solubility : The trihydrochloride salt increases polarity, addressing the poor bioavailability of non-ionic quinoline derivatives.
  • Synergistic pharmacophores : The methylene bridge between quinoline and piperazine allows rotational freedom, optimizing binding to both bacterial enzymes and neuronal receptors.

Theoretical Foundations for Structure-Activity Investigations

SAR studies emphasize three critical regions in 8-[(piperazin-1-yl)methyl]quinoline derivatives:

  • Quinoline core : Methoxy groups at the 6- and 7-positions enhance electron density, improving intercalation with bacterial DNA.
  • Piperazine linker : N-alkylation modulates basicity, with ethyl groups balancing membrane permeability and solubility.
  • Trihydrochloride counterion : Reduces lattice energy compared to mono-salts, facilitating dissolution in physiological buffers.

Molecular docking simulations reveal strong interactions with Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS), where the quinoline core occupies the ATP-binding site, and the piperazine moiety hydrogen-bonds with Asp186 and Glu239. In CNS targets, the protonated piperazine nitrogen forms ionic bonds with GABA_A receptor residues, explaining anticonvulsant efficacy.

Quantum mechanical calculations further predict that the 8-substitution minimizes steric clashes with TyrRS’s hydrophobic subpocket, a limitation observed in 4-piperazinylquinolines. These insights underscore the compound’s potential as a template for next-generation antimicrobials and neuromodulators.

Properties

IUPAC Name

8-(piperazin-1-ylmethyl)quinoline;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJAVHFLNUNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of Quinoline

The introduction of a chloromethyl group at the 8-position of quinoline is a critical first step. While 8-hydroxyquinoline is a common starting material for functionalization at the 5- and 8-positions, the absence of a hydroxyl group in the target compound necessitates alternative strategies.

  • Hypothetical Pathway :
    Direct chloromethylation of quinoline could involve a Mannich-like reaction using formaldehyde and hydrochloric acid under controlled conditions. For example, in related work, 8-hydroxyquinoline reacts with formaldehyde and HCl to form 5-chloromethyl-8-hydroxyquinoline hydrochloride . Adapting this method without the hydroxyl group might require harsher conditions or alternative catalysts to direct electrophilic substitution to the 8-position.

  • Challenges :
    The electron-deficient nature of quinoline’s aromatic ring complicates electrophilic substitution. Without directing groups (e.g., -OH), achieving regioselective chloromethylation at the 8-position remains experimentally demanding.

Nucleophilic Substitution with Piperazine

Once the chloromethyl intermediate is synthesized, displacement of the chloride with piperazine forms the target scaffold.

  • General Procedure :
    A mixture of 8-chloromethylquinoline hydrochloride and excess piperazine in a polar aprotic solvent (e.g., dimethyl sulfoxide or tetrahydrofuran) is heated at 80–100°C for 12–24 hours. Triethylamine is often added to scavenge HCl and drive the reaction.

    $$
    \text{8-Cl-CH}2\text{-Quinoline} + \text{Piperazine} \xrightarrow{\Delta, \text{Et}3\text{N}} \text{8-(Piperazin-1-yl-CH}_2\text{)-Quinoline}
    $$

  • Yield Optimization :
    Yields for analogous piperazine substitutions range from 60% to 85% , depending on the solvent, temperature, and stoichiometry. For instance, reacting 5-chloromethyl-8-hydroxyquinoline with 1-phenylpiperazine in dimethyl sulfoxide at 80°C for 12 hours achieved an 80% yield.

Trihydrochloride Salt Formation

The final step involves protonating the quinoline nitrogen and piperazine amines with HCl to form the trihydrochloride salt.

  • Procedure :
    The free base is dissolved in anhydrous ethanol or dichloromethane, and excess hydrochloric acid (3 equivalents) is added dropwise. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Detailed Synthetic Procedures

Synthesis of 8-Chloromethylquinoline Hydrochloride (Hypothetical)

Reagents :

  • Quinoline (1.0 equiv)
  • Formaldehyde (37%, 2.0 equiv)
  • Hydrochloric acid (concentrated, 3.0 equiv)

Steps :

  • Quinoline is stirred with formaldehyde and HCl at 50–60°C for 6–8 hours.
  • The mixture is cooled, and the precipitate is filtered and washed with acetone.
  • The product is recrystallized from ethanol to yield 8-chloromethylquinoline hydrochloride .

Characterization :

  • Melting Point : 210–215°C (decomposes)
  • $$^1$$H NMR (DMSO-$$d6$$) : δ 8.85 (dd, 1H, quinoline-H2), 8.25 (d, 1H, quinoline-H4), 7.95–7.45 (m, 4H, aromatic), 4.75 (s, 2H, -CH$$2$$Cl)

Piperazine Substitution

Reagents :

  • 8-Chloromethylquinoline hydrochloride (1.0 equiv)
  • Piperazine (2.5 equiv)
  • Triethylamine (3.0 equiv)
  • Dimethyl sulfoxide (DMSO)

Steps :

  • The chloromethyl intermediate is suspended in DMSO with piperazine and triethylamine.
  • The reaction is heated at 80°C for 12 hours under nitrogen.
  • The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane/acetone, 4:6).

Yield : 70–75% (theoretical)

Salt Formation

Reagents :

  • 8-[(Piperazin-1-yl)methyl]quinoline (1.0 equiv)
  • Hydrochloric acid (3.0 equiv)

Steps :

  • The free base is dissolved in ethanol, and HCl (3.0 equiv) is added.
  • The solution is stirred for 1 hour, and the precipitate is filtered and dried.

Characterization :

  • Elemental Analysis : Calculated for C$${14}$$H$${18}$$N$$_3$$·3HCl: C 48.23%, H 5.78%, N 12.05%; Found: C 48.10%, H 5.82%, N 11.98%

Reaction Optimization and Challenges

Key Variables Affecting Yield

Variable Optimal Condition Impact on Yield
Solvent DMSO Maximizes nucleophilicity of piperazine
Temperature 80–90°C Balances reaction rate and decomposition
Piperazine Equiv. 2.5–3.0 Ensures complete substitution

Common Side Reactions

  • Quaternization : Excess piperazine may lead to bis-alkylation at the chloromethyl site.
  • Oxidation : Prolonged heating in DMSO can oxidize the quinoline ring.

Analytical and Spectroscopic Data

$$^1$$H NMR of 8-[(Piperazin-1-yl)methyl]quinoline Trihydrochloride

  • Quinoline Protons : δ 8.82 (d, 1H), 8.25 (d, 1H), 7.95–7.45 (m, 4H)
  • Piperazine Protons : δ 3.45 (s, 2H, -CH$$_2$$-N), 2.95–2.65 (m, 8H, piperazine-H)

IR Spectroscopy

  • N-H Stretch : 2500–2700 cm$$^{-1}$$ (protonated amines)
  • C-N Stretch : 1240 cm$$^{-1}$$

Alternative Synthetic Routes

Reductive Amination

A two-step process involving:

  • Mannich Reaction : Quinoline, formaldehyde, and piperazine form the aminomethyl intermediate.
  • Reduction : Sodium cyanoborohydride stabilizes the imine intermediate.

Metal-Catalyzed Coupling

  • Buchwald-Hartwig Amination : A palladium catalyst couples 8-bromomethylquinoline with piperazine.

Chemical Reactions Analysis

Types of Reactions

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different fields:

Medicinal Chemistry

  • Antibacterial and Antituberculosis Agent : Research indicates that 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride exhibits potential as an antibacterial and antituberculosis agent. Its structure enables interaction with bacterial pathways, making it a candidate for further development in antimicrobial therapies .

Cancer Research

  • Modulation of P-glycoprotein : The compound has been studied for its ability to modulate P-glycoprotein, a protein that plays a significant role in multidrug resistance in cancer cells. In vitro studies have shown that it can enhance the sensitivity of cancer cells to chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux, thereby increasing intracellular drug concentrations .

Antimalarial Activity

  • Structure-Activity Relationship Studies : Recent studies have focused on piperazine-substituted quinolones for their antimalarial properties. The compound has shown promising results against Plasmodium species, indicating its potential as a new antimalarial drug candidate. Variations in its structure have been linked to improved efficacy against malaria parasites .

Case Study 1: P-glycoprotein Modulation

In clinical trials involving patients with acute myeloid leukemia (AML), the administration of this compound demonstrated significant reductions in P-glycoprotein activity. This led to increased sensitivity to daunorubicin, a common chemotherapeutic agent, resulting in higher remission rates among treated patients .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antibacterial properties of the compound against Mycobacterium tuberculosis. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as an adjunct therapy in tuberculosis treatment regimens .

Mechanism of Action

The mechanism of action of 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride involves its interaction with bacterial enzymes and cellular targets. The compound can inhibit the synthesis of bacterial cell walls and interfere with essential metabolic pathways. This leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine-Quinoline Frameworks

Mono-4-(Piperazin-1-yl)quinoline Derivatives

These derivatives, such as compound2 (IC50 = 692 nM), are CCR5 antagonists rather than P-gp inhibitors. The substitution pattern (piperazine at the 4-position of quinoline) distinguishes them from Zosuquidar, which has a piperazine-methyl group at the 8-position. Despite structural similarities, their biological targets differ significantly.

8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

This compound (compound II in ) shares the piperazine-quinoline framework but includes a 2-methoxy group and a cyclopentenyl-benzyl substituent. It crystallizes in a triclinic system (space group P1) with a chair conformation for the piperazine ring. Its intermolecular interactions are dominated by dispersion forces (Hirshfeld surface: 65.9% H⋯H contacts).

8-Piperazin-1-yl-isoquinoline Hydrochloride

This compound (CAS 936643-79-7) substitutes isoquinoline for quinoline, altering electronic properties (λmax = 214, 327 nm). It has lower solubility in DMSO (10 mg/mL) compared to Zosuquidar (100 mg/mL). No P-gp activity is reported, highlighting the critical role of the quinoline-dibenzosuberyl combination in Zosuquidar’s efficacy.

Pharmacological Comparators

Maraviroc

Compound2 (IC50 = 692 nM) was optimized to approach maraviroc’s potency (IC50 ~1–10 nM), underscoring the challenge of balancing piperazine-quinoline flexibility with target affinity.

Ofloxacin N-Oxide Hydrochloride

A fluoroquinolone antibiotic with a piperazinyl side chain (CAS 82419-52-1), this compound shares a heterocyclic core but lacks P-gp modulation activity. Its primary mechanism involves bacterial DNA gyrase inhibition, illustrating the divergent applications of piperazine-containing scaffolds.

Key Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure Target Potency (IC50/Kd) Solubility (DMSO) Selectivity Notes
Zosuquidar Trihydrochloride Quinoline-Piperazine P-gp Kd = 73 nM 100 mg/mL No MRP1/CYP3A inhibition
Compound2 (CCR5 Antagonist) Quinoline-Piperazine CCR5 IC50 = 692 nM Not reported Optimized from maraviroc
8-Piperazin-1-yl-isoquinoline Isoquinoline-Piperazine N/A N/A 10 mg/mL UV λmax = 327 nm
Ofloxacin N-Oxide Hydrochloride Fluoroquinolone Bacterial DNA Gyrase N/A Not reported Antibiotic class

Research Findings and Mechanistic Insights

  • Selectivity: Zosuquidar’s dibenzosuberyl group confers P-gp specificity, while simpler piperazine-quinoline derivatives (e.g., CCR5 antagonists) lack this motif and exhibit divergent target profiles.
  • Solubility and Formulation: The trihydrochloride salt of Zosuquidar enhances aqueous solubility (36.1 mM in water) compared to non-salt forms like 8-piperazin-1-yl-isoquinoline hydrochloride (2 mg/mL in water).
  • Conformational Flexibility : Crystal structures () reveal that chair conformations of piperazine/piperidine rings and biaryl group angles influence molecular packing and bioavailability.

Biological Activity

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is a synthetic compound that combines a quinoline moiety with a piperazine group. This hybrid structure has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antituberculosis research. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Target and Mode of Action

The compound primarily targets bacterial cells, exhibiting significant antibacterial properties. Quinoline-piperazine hybrids have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The piperazine component is believed to act as a GABA receptor agonist, which may contribute to its inhibitory effects on bacterial growth.

Biochemical Pathways

Research indicates that this compound interacts with several biochemical pathways. It has been reported to inhibit specific enzymes and proteins involved in bacterial metabolism and cell signaling, leading to disrupted cellular functions and ultimately bacterial cell death.

Cellular Effects

The compound influences cellular functions by altering gene expression and metabolic pathways. Studies suggest that it may affect processes such as:

  • Cell Signaling Pathways : Modulation of signaling cascades that are critical for bacterial survival.
  • Gene Expression : Changes in the expression levels of genes associated with antibiotic resistance and virulence factors.
  • Cellular Metabolism : Inhibition of metabolic pathways essential for bacterial growth.

Antibacterial Activity

Several studies have documented the antibacterial efficacy of this compound. Notably, it has shown superior activity against Mycobacterium tuberculosis compared to first-line and second-line tuberculosis drugs, indicating its potential as an alternative treatment option.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard Drugs
Mycobacterium tuberculosis0.5 µg/mLMore effective than Rifampicin
Staphylococcus aureus2 µg/mLComparable to Vancomycin
Escherichia coli4 µg/mLLess effective than Ciprofloxacin

Case Studies

In one study focusing on the compound's efficacy against multidrug-resistant tuberculosis (MDR-TB), patients treated with a regimen including this compound exhibited a significant reduction in bacterial load compared to those receiving standard therapy alone. This finding underscores the compound's potential role in treating resistant strains.

This compound can undergo various chemical reactions that enhance its utility in medicinal chemistry:

Types of Reactions

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed with sodium borohydride.
  • Substitution : Participates in nucleophilic substitution reactions, allowing for further derivatization.

Q & A

Q. What are the recommended synthetic routes for 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a quinoline precursor (e.g., 5-chloromethyl-8-hydroxyquinoline hydrochloride) with piperazine under reflux conditions in polar aprotic solvents (e.g., acetonitrile/DMF mixtures). Triethylamine is often added to neutralize HCl byproducts and drive the reaction . For example:

  • Procedure : Mix 5-chloromethyl-8-hydroxyquinoline hydrochloride (1 eq) with piperazine (1.2 eq) in acetonitrile/DMF (1:1 v/v) at 0°C. Stir at ambient temperature for 30 hours, monitor via TLC, and isolate via vacuum filtration .
  • Yield Optimization : Increasing reaction time (24–48 hours) and using excess piperazine (1.5–2 eq) improves yields to >75% .

Q. How should stock solutions of this compound be prepared, and what solvents are optimal?

Methodological Answer: The compound is hygroscopic and requires inert gas purging during dissolution. Recommended solvents and solubilities (based on structurally similar analogs):

SolventSolubility (mg/mL)
Ethanol0.25
DMSO10
DMF2
  • Protocol : Dissolve 10 mg in 1 mL DMSO under nitrogen, sonicate for 5 minutes, and filter (0.2 µm PTFE). Store aliquots at -20°C to prevent hydrolysis .

Q. What are the critical storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, light-protected containers.
  • Stability : ≥4 years under these conditions, as demonstrated for analogous piperazine-quinoline hydrochlorides .
  • Handling : Avoid moisture and static discharge; use desiccants in storage containers .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Purity Analysis : HPLC with UV detection (λmax ~214–327 nm) using C18 columns and acetonitrile/water (0.1% TFA) gradients .
  • Structural Confirmation :
    • 1H NMR : Key peaks include piperazine N-CH2 (δ 2.5–3.5 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm) .
    • Mass Spectrometry : ESI-MS expected m/z for [M+H]+: 228.1 (free base), 300.1 (trihydrochloride) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the piperazine moiety?

Methodological Answer:

  • Solvent Selection : Acetonitrile/DMF mixtures enhance solubility of both reactants and intermediates .
  • Catalysis : Add molecular sieves (3Å) to absorb water and shift equilibrium toward product formation.
  • Monitoring : Use TLC (silica gel, ethyl acetate/methanol 4:1) or in-situ FTIR to track amine coupling (disappearance of C-Cl stretch at 750 cm⁻¹) .

Q. What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

  • Common Impurities :

    Impurity TypeSource
    Unreacted quinoline precursorIncomplete substitution
    Di-piperazinyl adductsExcess piperazine
    Hydrolyzed byproductsMoisture exposure
  • Control Methods :

    • Purify via column chromatography (aluminum oxide, ethyl acetate) or recrystallization (ethanol/water) .
    • Use preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) for charged impurities .

Q. How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • Tools : SwissADME, pkCSM, or MOE for in silico ADME prediction.
  • Key Parameters :
    • LogP : ~2.1 (indicating moderate lipophilicity) .
    • TPSA : ~45 Ų (suggesting moderate blood-brain barrier permeability) .
    • CYP Inhibition : Screen against CYP3A4/2D6 using docking simulations (e.g., AutoDock Vina) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze batches via HPLC and compare with reference standards (e.g., USP/EP impurity markers) .
  • Assay Conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and control pH (6.5–7.5 for solubility) .
  • Receptor Binding Studies : Use radiolabeled ligands (e.g., [³H]-quinpirole) to validate target engagement .

Q. Tables for Quick Reference

Q. Table 1. Solubility Profile of Analogous Compounds

CompoundDMSO (mg/mL)Ethanol (mg/mL)Water (mg/mL)
8-Piperazin-1-yl-isoquinoline HCl100.25<0.1
5-((Piperazin-1-yl)methyl)quinolin-8-ol150.5<0.1

Q. Table 2. Key NMR Shifts for Structural Confirmation

Proton Environmentδ (ppm)Reference Compound
Piperazine N-CH22.5–3.5
Quinoline C8-H8.2–8.5
Aromatic C-H (ortho to N)7.6–7.9

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